molecular formula C12H20F2N4O2 B2731808 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide CAS No. 2101199-40-8

4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide

Número de catálogo B2731808
Número CAS: 2101199-40-8
Peso molecular: 290.315
Clave InChI: KBDOSECCIXROJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, commonly known as DPP-4 inhibitor, is a class of drugs that is widely used in the treatment of type 2 diabetes. The drug works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down the hormone incretin. Incretin is responsible for stimulating insulin secretion and reducing glucagon secretion, which helps regulate blood glucose levels.

Aplicaciones Científicas De Investigación

4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. They have been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion. In addition to their glucose-lowering effects, 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors have also been found to have cardiovascular benefits. They reduce inflammation, oxidative stress, and endothelial dysfunction, which are all risk factors for cardiovascular disease.

Mecanismo De Acción

4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors work by inhibiting the activity of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, an enzyme that breaks down the hormone incretin. Incretin stimulates insulin secretion and reduces glucagon secretion, which helps regulate blood glucose levels. By inhibiting 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors increase the levels of incretin, which leads to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects:
4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors have been found to have various biochemical and physiological effects. They reduce inflammation, oxidative stress, and endothelial dysfunction, which are all risk factors for cardiovascular disease. They also improve beta-cell function, which is important for the production of insulin. In addition, 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors have been shown to reduce the risk of hypoglycemia, which is a common side effect of other diabetes medications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors have several advantages for lab experiments. They are easy to administer and have a low risk of side effects. They are also effective in reducing blood glucose levels and improving beta-cell function. However, there are some limitations to using 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors in lab experiments. They may not be suitable for all types of diabetes, and their long-term effects are still being studied.

Direcciones Futuras

There are several future directions for the study of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors. One area of research is the development of new 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors on cardiovascular outcomes. Additionally, researchers are studying the use of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors in combination with other diabetes medications to improve glycemic control. Finally, there is ongoing research into the use of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors in the treatment of other diseases, such as cancer and Alzheimer's disease.
Conclusion:
4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors are a class of drugs that have shown great promise in the treatment of type 2 diabetes. They work by inhibiting the activity of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, which leads to increased insulin secretion and decreased glucagon secretion. In addition to their glucose-lowering effects, 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors have also been found to have cardiovascular benefits. They reduce inflammation, oxidative stress, and endothelial dysfunction, which are all risk factors for cardiovascular disease. While there are some limitations to using 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors in lab experiments, there are several future directions for research in this area.

Métodos De Síntesis

The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors involves the reaction of a pyrazole-5-carboxamide derivative with difluoroethylamine and isopropoxypropylamine. The reaction is carried out under controlled conditions to obtain the desired product. The synthesis method has been optimized to improve the yield and purity of the product.

Propiedades

IUPAC Name

4-amino-2-(2,2-difluoroethyl)-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N4O2/c1-8(2)20-5-3-4-16-12(19)11-9(15)6-17-18(11)7-10(13)14/h6,8,10H,3-5,7,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDOSECCIXROJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(C=NN1CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.